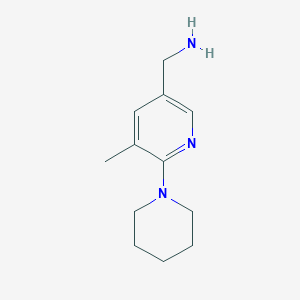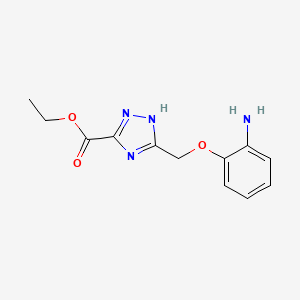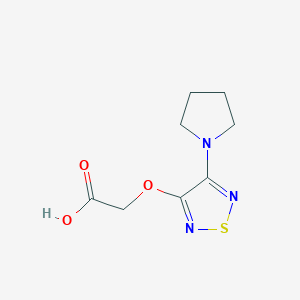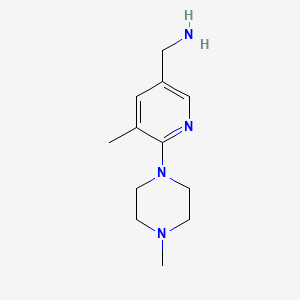
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine is a complex organic compound that features a unique combination of oxadiazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 2,4-dimethylphenyl hydrazine, which is then reacted with thioamide and other reagents to form the desired oxadiazole and thiazole rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole and thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups .
Scientific Research Applications
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound might inhibit certain enzymes or interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl derivatives: Compounds with similar aromatic structures.
Oxadiazole derivatives: Molecules containing the oxadiazole ring.
Thiazole derivatives: Compounds featuring the thiazole ring.
Uniqueness
What sets 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine apart is the combination of both oxadiazole and thiazole rings in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
5-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H14N4OS/c1-7-4-5-10(8(2)6-7)12-17-13(19-18-12)11-9(3)16-14(15)20-11/h4-6H,1-3H3,(H2,15,16) |
InChI Key |
KTDIJXVHHKCBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)C3=C(N=C(S3)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)








